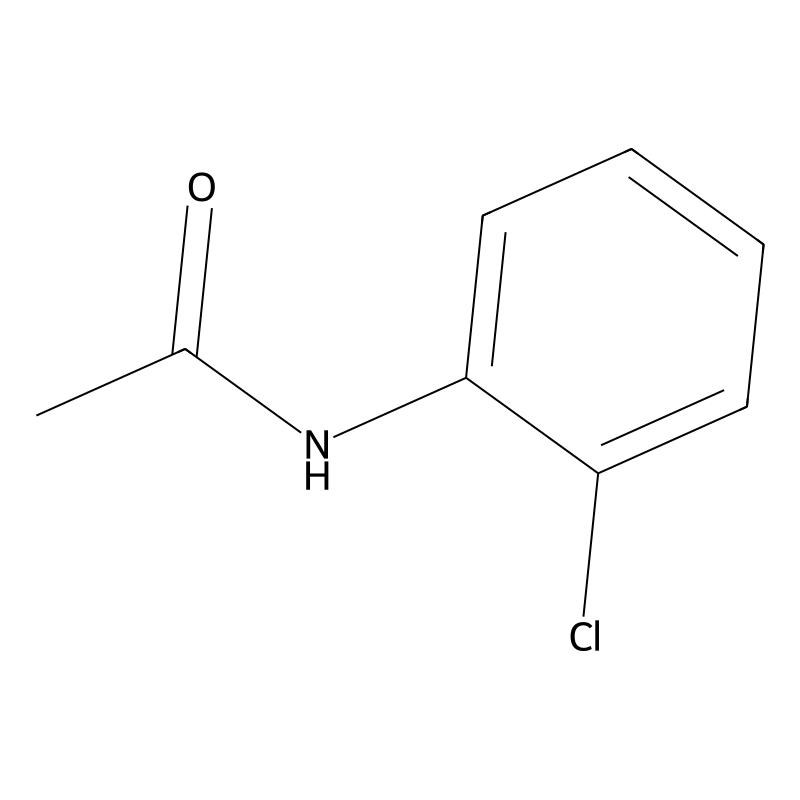

2'-Chloroacetanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL

MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE

VERY SOL IN ETHER, HOT BENZENE

Canonical SMILES

Degradation of Chloroacetanilide Herbicides in Natural Waters

Scientific Field: Environmental Science

Summary of Application: This research focuses on the degradation of a chloroacetanilide herbicide in natural waters using UV activated hydrogen peroxide, persulfate, and peroxymonosulfate processes. The study investigates the process under different conditions and compares it to the more conventional UV/H2O2 process.

Methods of Application: The UV/S2O82− and UV/H2O2 processes were most effective under acidic conditions (pH 5), while the UV/HSO5− process showed the highest degradation efficacy under basic conditions (pH > 8).

Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis

Scientific Field: Environmental Chemistry

Summary of Application: This research investigates the removal of chloroacetanilide herbicides from water using heterogeneous photocatalysis with TiO2/UV-A.

Results or Outcomes: The maximum removal efficiency for alachlor, acetochlor, and metolachlor was 97.5%, 93.1%, and 98.2%, respectively.

Synthesis and Characterization of Cellulose-Acetanilide Ether

Scientific Field: Polymer Science

Summary of Application: This research focuses on the synthesis and characterization of cellulose-acetanilide ether and its antibacterial activity.

Methods of Application: Cellulose-acetanilide ethers were prepared by homogeneous etherification of microcrystalline or kraft cellulose with 2-Chloroacetanilide in LiCl/DMAc (8%) at 60 °C for 24 h under mild reaction conditions.

Results or Outcomes: The antibacterial experiment revealed excellent antibacterial activity of the cellulose-acetanilide ethers.

Stabilization of Cellulose Ester Varnishes

Scientific Field: Material Science

Summary of Application: Acetanilide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes.

Results or Outcomes: The outcome is the production of stabilized cellulose ester varnishes.

Intermediation in Rubber Accelerator Synthesis

Summary of Application: Acetanilide is used as an intermediate in the synthesis of rubber accelerators.

Results or Outcomes: The outcome is the production of rubber accelerators, which are important in the vulcanization process of rubber.

Dyes and Dye Intermediate Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Acetanilide is used in the synthesis of dyes and dye intermediates.

Results or Outcomes: The outcome is the production of various dyes and dye intermediates, which are important in the textile industry.

2'-Chloroacetanilide, also known as N-(2-chlorophenyl)acetamide, is an organic compound with the molecular formula . It features a chloro substituent on the aromatic ring of acetanilide, which contributes to its unique chemical properties. The compound is characterized by its white crystalline appearance and is soluble in organic solvents. It is considered hazardous, with potential health risks including skin sensitization and respiratory irritation upon exposure .

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating reactions such as hydrolysis or alkylation.

- Hydrolysis: In aqueous solutions, 2'-chloroacetanilide can hydrolyze to yield acetic acid and 2-chloroaniline under acidic or basic conditions .

- Rearrangement Reactions: Studies indicate that it can participate in rearrangement reactions under specific conditions, which are influenced by pressure and temperature .

Several methods have been reported for synthesizing 2'-chloroacetanilide:

- Acetylation of 2-Chloroaniline: This method involves the reaction of 2-chloroaniline with acetic anhydride or acetyl chloride under controlled conditions to yield 2'-chloroacetanilide.

- Chlorination of Acetanilide: Acetanilide can be chlorinated using chlorinating agents like phosphorus pentachloride or thionyl chloride to introduce the chloro group at the ortho position .

2'-Chloroacetanilide finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chemical Research: It is utilized in studies related to nucleophilic substitution mechanisms and reaction kinetics.

- Analytical Chemistry: Used as a reagent for detecting certain chemical classes due to its distinct spectroscopic properties .

Interaction studies involving 2'-chloroacetanilide have focused on its reactivity with nucleophiles and other electrophiles. The compound's behavior in nucleophilic displacement reactions has been characterized, revealing insights into its stability and reactivity profile under different conditions. Such studies are crucial for understanding its potential applications in medicinal chemistry and materials science .

Several compounds share structural similarities with 2'-chloroacetanilide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Acetanilide | Lacks the chloro substituent | |

| 4-Chloroacetanilide | Chloro group at para position | |

| N-(4-Chlorophenyl)acetamide | Different substitution pattern on the aromatic ring |

Uniqueness of 2'-Chloroacetanilide

The uniqueness of 2'-chloroacetanilide lies in its specific ortho-chloro substitution, which influences both its chemical reactivity and biological activity. This positional effect can lead to different pharmacological profiles compared to its analogs, making it a compound of interest in both synthetic chemistry and drug development.

High-Performance Liquid Chromatography method development for 2'-chloroacetanilide analysis requires careful optimization of chromatographic conditions to achieve adequate separation, sensitivity, and selectivity. Based on comprehensive research findings, several critical parameters must be optimized during method development [1] [2].

Column Selection and Mobile Phase Optimization

Method development studies have demonstrated that reversed-phase Octadecylsilane columns provide optimal retention and separation characteristics for chloroacetanilide compounds. Specifically, coupled column configurations using Phenomenex 5-micrometer, 250 millimeter by 3 millimeter Carbon-18 columns coupled to Keystone 3-micrometer, 250 millimeter by 4.6 millimeter Carbon-18 columns have shown excellent performance [3]. Alternative configurations include dual Phenomenex columns (5-micrometer, 250 millimeter by 3 millimeter Carbon-18) coupled to 3-micrometer, 150 millimeter by 2.0 millimeter Carbon-18 columns for enhanced resolution [3].

Mobile phase composition plays a critical role in achieving optimal chromatographic separation. For diode array detection methods, the optimal mobile phase consists of 60 percent pH 7.0, 25 millimolar phosphate buffer, 35 percent methanol, and 5 percent acetonitrile with a flow rate of 0.6 milliliters per minute [3]. Temperature control at 60 degrees Celsius provides enhanced peak shape and reproducibility [3].

For mass spectrometry applications, modified mobile phases containing 0.3 percent acetic acid, 24 percent methanol, 35.7 percent distilled water, and 40 percent acetonitrile at flow rates of 0.3 to 0.4 milliliters per minute have demonstrated superior ionization efficiency [3]. Column temperature optimization at 70 degrees Celsius enhances separation efficiency and reduces analysis time [3].

Sample Preparation and Solid-Phase Extraction

Solid-phase extraction optimization represents a critical component of method development for 2'-chloroacetanilide analysis in complex environmental matrices. Comprehensive studies have validated Carbon-18 solid-phase extraction cartridges containing 360 milligrams of 40-micrometer Carbon-18 bonded-silica packing or 500 milligrams of 50 to 105 micrometer Carbon-18 bonded-silica packing for optimal analyte recovery [3].

The extraction protocol involves sequential conditioning with 1 milliliter methanol, 1 milliliter ethyl acetate, 1 milliliter methanol, and 3 milliliters distilled water at 20 milliliters per minute flow rate [3]. Sample loading requires 100 milliliters of filtered water sample at 20 milliliters per minute flow rate, followed by selective elution of interfering compounds using 3.5 milliliters ethyl acetate at 4 milliliters per minute flow rate [3].

Target analyte elution employs 3.5 milliliters methanol at 4 milliliters per minute flow rate, with subsequent internal standard addition of 500 microliters of 0.2 nanograms per microliter 2,4-dichlorophenoxyacetic acid solution [3]. Final extract concentration involves nitrogen evaporation at 50 degrees Celsius followed by reconstitution with 75 microliters of appropriate solvent mixture [3].

Detection and Quantitation Parameters

High-Performance Liquid Chromatography with Diode Array Detection requires specific wavelength optimization for maximum sensitivity. Detection wavelengths of 190 to 300 nanometers provide comprehensive spectral information, with quantitation typically performed at 210 nanometers for optimal signal-to-noise ratios [1] [3]. Peak height ratios relative to internal standard responses enable accurate quantitation using correlation curves with correlation coefficients greater than or equal to 0.990 [3].

Qualitative identification criteria include retention time agreement within plus or minus 2 percent of expected values based on relative retention times to internal standards [3]. Additional spectral confirmation using three-dimensional ChemStation software enhances identification confidence in complex matrices [3].

Method Performance Characteristics

Validation studies demonstrate excellent method performance across multiple concentration ranges and matrix types. Recovery studies in reagent water, surface water, and ground water show mean recoveries ranging from 84 to 112 percent for concentrations of 0.25, 0.50, and 2.0 micrograms per liter [3]. Relative standard deviations remain consistently below 18 percent across all tested concentration levels and matrix types [3].

Method detection limits for High-Performance Liquid Chromatography with Diode Array Detection range from 0.091 to 0.167 micrograms per liter for various chloroacetanilide metabolites, with limits of quantitation established at 0.20 micrograms per liter [3]. Linear response ranges extend from 0.2 to 10 micrograms per liter, providing adequate dynamic range for environmental monitoring applications [3].

| Compound | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Method Detection Limit (µg/L) |

|---|---|---|---|

| Alachlor OXA | 0.243 | 0.034 | 0.103 |

| Acetochlor OXA | 0.267 | 0.032 | 0.096 |

| Alachlor ESA | 0.234 | 0.048 | 0.145 |

| Metolachlor OXA | 0.250 | 0.030 | 0.091 |

| Acetochlor ESA | 0.256 | 0.045 | 0.136 |

| Metolachlor ESA | 0.260 | 0.055 | 0.167 |

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry represents a powerful analytical technique for chloroacetanilide analysis, particularly for parent compounds and thermally stable derivatives. Comprehensive method development requires optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures to achieve maximum sensitivity and selectivity [4] [5] [6].

Chromatographic Conditions and Column Selection

Optimal gas chromatographic separation of chloroacetanilide compounds requires careful selection of stationary phases and temperature programming. Studies have demonstrated excellent separation using 30-meter by 0.25 millimeter internal diameter fused-silica capillary columns with 0.25 micrometer film thickness silicone coatings [7]. Alternative column configurations include 30-meter by 0.53 millimeter internal diameter columns with 1.0 micrometer film thickness for enhanced sample capacity [7].

Temperature programming optimization involves initial temperatures of 70 degrees Celsius held for 1 minute, followed by ramping at 10 degrees Celsius per minute to final temperatures of 280 degrees Celsius with 10-minute holds [8]. Alternative programming employs initial temperatures of 80 degrees Celsius held for 1.5 minutes, ramping at 2 degrees Celsius per minute to 125 degrees Celsius with 1-minute holds, then 5 degrees Celsius per minute to 240 degrees Celsius with 2-minute holds [7].

Carrier gas optimization using helium at flow rates of 1 milliliter per minute provides optimal separation efficiency [8]. Injection techniques employ splitless mode with injection port temperatures of 250 degrees Celsius for thermally labile compounds [7]. Sample injection volumes of 1 to 2 microliters enable adequate sensitivity while maintaining chromatographic resolution [7].

Mass Spectrometric Detection Parameters

Mass spectrometric detection employs electron impact ionization at 70 electron volts for consistent fragmentation patterns and library searchable spectra [4] [7]. Scan ranges from 35 to 500 atomic mass units every 1 second provide comprehensive mass spectral information for identification and quantitation [7].

Selected ion monitoring techniques enhance sensitivity for trace-level analysis. Primary quantitation ions include mass-to-charge ratios of 127, 134, and 169 for chloroacetanilide compounds, with additional qualifier ions for confirmation [4] [5]. Source temperatures of 200 to 280 degrees Celsius optimize ionization efficiency while minimizing thermal degradation [7].

Interface temperatures of 280 to 300 degrees Celsius ensure complete sample transfer without condensation or decomposition [7]. Detector voltages require optimization based on specific instrument configurations to maximize signal-to-noise ratios while maintaining linear response [7].

Sample Extraction and Cleanup Procedures

Microwave-assisted extraction provides efficient recovery of chloroacetanilide compounds from soil matrices. Optimal conditions employ acetonitrile extraction at 80 degrees Celsius for 5 minutes with 20 milliliters solvent per sample [4] [6]. Mean recovery values exceed 80 percent in the 10 to 500 micrograms per kilogram fortification range with relative standard deviations below 20 percent [4] [6].

Solid-phase microextraction offers solvent-free extraction for water samples. Optimization studies using 75-micrometer carboxen/polydimethylsiloxane fibers demonstrate detection limits of 0.002 to 0.065 micrograms per liter for deionized water and 0.005 to 0.22 micrograms per liter for farm water [9]. Extraction parameters include magnetic stirring, pH adjustment, and temperature control for maximum efficiency [10] [9].

Cleanup procedures employ gel permeation chromatography and solid-phase extraction techniques to remove matrix interferences [11]. Carbon/alumina solid-phase extraction cartridges effectively remove sulfur compounds and other matrix components that interfere with gas chromatographic analysis [11].

Method Performance and Validation

Validation studies demonstrate excellent method performance across diverse matrix types and concentration ranges. Detection limits range from 1 to 5 micrograms per kilogram for soil matrices and 0.002 to 0.065 micrograms per liter for water samples [4] [9]. Quantitation limits of 10 micrograms per kilogram provide adequate sensitivity for environmental monitoring applications [4].

Recovery studies show mean values greater than 80 percent for most analytes with relative standard deviations below 20 percent [4] [6]. Matrix effects evaluation demonstrates consistent performance across different soil types with varying organic matter content [4]. Field-weathered soil samples yield higher residue levels when processed by microwave-assisted extraction compared to conventional flask-shaking methods [4].

Quality control measures include method blanks, matrix spikes, and duplicate analyses to ensure data reliability [4] [5]. Calibration verification employs certified reference materials and proficiency testing samples to demonstrate method accuracy and precision [4].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2'-chloroacetanilide characterization and identification. Detailed spectral interpretation requires analysis of chemical shifts, coupling patterns, and integration values to confirm molecular structure and purity [12] [13].

Proton Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance analysis of 2'-chloroacetanilide reveals characteristic chemical shift patterns that enable structural confirmation and quantitative analysis. Experimental data obtained at 89.56 megahertz in deuterated chloroform solvent demonstrates well-resolved signals across the spectrum [13].

The aromatic region exhibits complex multipicity patterns between 6.996 and 8.268 parts per million, characteristic of substituted benzene rings [13]. The most downfield signals at 8.268 and 8.258 parts per million correspond to aromatic protons ortho to the chlorine substituent, showing the expected deshielding effect of the electronegative chlorine atom [13]. Additional aromatic signals between 6.996 and 7.403 parts per million represent the remaining aromatic protons with varying degrees of coupling and chemical shift differences [13].

The acetyl methyl group appears as a prominent singlet at 2.216 parts per million with relative integration of 1000, serving as an excellent reference for quantitative analysis [13]. This signal position is characteristic of methyl groups attached to carbonyl carbons in acetamide structures [12].

| Chemical Shift (ppm) | Assignment | Relative Intensity |

|---|---|---|

| 8.268-8.258 | Aromatic H (ortho to Cl) | 32-33 |

| 7.403-6.996 | Aromatic H | 34-111 |

| 2.216 | CH₃ (acetyl) | 1000 |

Coupling Patterns and Multiplicity Analysis

The aromatic region demonstrates complex coupling patterns characteristic of ortho-disubstituted benzene rings. Multiple overlapping signals between 6.996 and 8.268 parts per million indicate non-equivalent aromatic protons experiencing different chemical environments due to the asymmetric substitution pattern [13].

The ortho-chlorine substitution creates a unique electronic environment that affects both chemical shifts and coupling constants. Protons adjacent to the chlorine substituent experience significant downfield shifts due to the electron-withdrawing inductive effect [12] [13]. The coupling patterns reveal typical ortho, meta, and para relationships expected for the 2'-chloroacetanilide substitution pattern [13].

The acetyl methyl group appears as a clean singlet, confirming the absence of vicinal coupling and supporting the proposed molecular structure [13]. The sharp peak shape and consistent integration demonstrate high sample purity and spectral resolution [13].

Spectral Quality and Experimental Conditions

Nuclear Magnetic Resonance spectral quality depends critically on experimental conditions including field strength, sample concentration, and solvent selection. The reported spectrum obtained at 89.56 megahertz represents early Nuclear Magnetic Resonance technology, with modern high-field instruments providing significantly enhanced resolution and sensitivity [13].

Sample preparation employed 0.044 grams of 2'-chloroacetanilide in 0.5 milliliters deuterated chloroform, providing adequate concentration for signal observation [13]. Deuterated chloroform serves as an excellent solvent for 2'-chloroacetanilide due to its non-polar character and chemical inertness toward the analyte [13].

The absence of exchangeable proton signals indicates either rapid exchange with trace water in the deuterated solvent or chemical shift overlap with other signals [12]. Modern Nuclear Magnetic Resonance experiments would employ variable temperature studies and deuterium oxide exchange experiments to fully characterize all proton environments [12].

Quantitative Analysis Applications

Nuclear Magnetic Resonance spectroscopy enables quantitative analysis of 2'-chloroacetanilide through integration measurements and internal standard techniques. The acetyl methyl signal at 2.216 parts per million provides an excellent reference for quantitation due to its isolated position and high intensity [13].

Purity assessment requires evaluation of integrated signal ratios compared to theoretical values based on molecular structure. The acetyl methyl group represents three equivalent protons, while the aromatic region contains four non-equivalent protons with expected integration ratio of 3:4 [13]. Deviations from theoretical ratios indicate impurities or degradation products [12].

Internal standard techniques employ stable isotope-labeled analogs or structurally similar compounds with well-separated signals. Deuterated 2'-chloroacetanilide or related acetanilide derivatives serve as effective internal standards for quantitative applications [12].

Modern Nuclear Magnetic Resonance quantitation requires careful attention to relaxation delays, pulse sequences, and integration parameters to ensure accurate results. Quantitative Nuclear Magnetic Resonance techniques provide excellent precision and accuracy for purity assessment and concentration determination [12].

Detection Limits in Complex Environmental Matrices

Detection limits in complex environmental matrices represent critical performance parameters that determine method applicability for regulatory compliance and environmental monitoring. Comprehensive evaluation requires assessment of matrix effects, interference patterns, and analytical challenges specific to environmental sample types [14] [15] [16].

Matrix Effect Characterization

Environmental matrices exhibit diverse chemical compositions that significantly impact analytical performance and detection capabilities. Studies demonstrate that samples with highest conductivity, such as seawater, and most abundant dissolved organic matter content, such as pond water, exhibit substantial matrix effects with signal suppressions and high imprecision respectively [16] [17].

Matrix interference evaluation reveals specific challenges for different water types. Tap water generally provides the cleanest matrix with minimal interference, while river water exhibits moderate matrix effects due to natural organic matter and ionic species [16] [17]. Pond water demonstrates the most severe matrix effects due to high dissolved organic carbon concentrations ranging up to 92 milligrams per liter compared to 1.7 milligrams per liter for river water [18].

Seawater matrices present unique challenges due to high ionic strength and conductivity effects that suppress electrospray ionization efficiency [16] [17]. Signal suppression effects require careful method optimization and internal standard correction to achieve acceptable analytical performance [16].

Humic materials and ionic surfactants represent primary sources of chromatographic interference in environmental matrices [3] [16]. These compounds can co-elute with target analytes and interfere with both chromatographic separation and mass spectrometric detection [16] [18].

Method Detection Limits Across Analytical Techniques

High-Performance Liquid Chromatography with Mass Spectrometry provides superior detection limits compared to diode array detection methods. Method detection limits for High-Performance Liquid Chromatography with Mass Spectrometry range from 0.030 to 0.045 micrograms per liter, representing significant improvement over High-Performance Liquid Chromatography with Diode Array Detection limits of 0.091 to 0.167 micrograms per liter [3].

Limits of quantitation demonstrate similar trends, with High-Performance Liquid Chromatography with Mass Spectrometry achieving 0.05 micrograms per liter compared to 0.20 micrograms per liter for High-Performance Liquid Chromatography with Diode Array Detection [3]. These improvements result from enhanced selectivity and reduced chemical noise in mass spectrometric detection [3].

Gas Chromatography-Mass Spectrometry applications show detection limits ranging from 0.002 to 0.065 micrograms per liter for water samples using solid-phase microextraction techniques [9]. Soil matrix detection limits range from 1 to 5 micrograms per kilogram using microwave-assisted extraction methods [4] [6].

Enzyme-linked immunosorbent assay techniques achieve detection limits of 0.06, 0.3, and 0.4 micrograms per liter for metolachlor, alachlor, and acetochlor respectively under optimal conditions [19]. However, these methods lack the specificity and structural confirmation capabilities of chromatographic techniques [19].

| Analytical Method | Matrix Type | Detection Limit Range | Quantitation Limit |

|---|---|---|---|

| HPLC-MS/MS | Water | 0.030-0.045 µg/L | 0.05 µg/L |

| HPLC-DAD | Water | 0.091-0.167 µg/L | 0.20 µg/L |

| GC-MS | Water | 0.002-0.065 µg/L | 0.010 µg/L |

| GC-MS | Soil | 1-5 µg/kg | 10 µg/kg |

Matrix-Specific Method Optimization

Successful analysis in complex environmental matrices requires matrix-specific method optimization to overcome interference effects and achieve acceptable detection limits. Solid-phase extraction optimization plays a critical role in removing matrix interferences while maintaining analyte recovery [3] [16].

Carbon solid-phase extraction cartridges demonstrate superior performance for removing dissolved organic matter compared to traditional Carbon-18 cartridges [20]. Addition of 10 millimolar ammonium acetate to methanol eluents resolves retention and elution issues for carbon cartridges [20].

Internal standardization provides effective correction for matrix effects in mass spectrometric analysis. Deuterated analogs of target compounds, including atrazine D5, diuron D6, and metolachlor D6, minimize matrix effect variations and improve quantitative accuracy [16] [17].

Sample dilution represents a simple approach to reducing matrix effects, though this strategy necessarily compromises detection limits [16]. Automated dilution systems provide consistent results while maintaining analytical throughput [16].

Quality Control and Method Validation

Comprehensive quality control measures ensure reliable detection limit performance in complex environmental matrices. Matrix spike studies at multiple concentration levels demonstrate method accuracy and precision across diverse sample types [3] [4].

Recovery studies in reagent water, surface water, and ground water show consistent performance with mean recoveries ranging from 81 to 125 percent [3]. Relative standard deviations remain below 20 percent across all tested matrices and concentration levels [3].

Method detection limit determinations require replicate analysis of low-level spikes in representative matrices. Seven replicate determinations at 2 to 4 times the estimated detection limit provide statistical confidence in detection capability [3] [21].

Ongoing method verification employs control charts and proficiency testing samples to monitor long-term method performance [21]. Laboratory control standards analyzed with each sample batch verify instrument calibration and method performance [3].

Blank contamination assessment includes reagent blanks, method blanks, and field blanks to identify potential sources of interference or contamination [3] [21]. Method blank results must remain below one-third of the method reporting limit to ensure acceptable detection limit performance [21].

Color/Form

XLogP3

LogP

Melting Point

88 °C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

SUBLIMES AT ABOUT 50-60 °C, & CAN BE REMOVED FROM MIXTURE WITH CORRESPONDING P-ISOMER IN THIS MANNER...